N'-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide
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Overview
Description
N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylanilino group, connected through an oxamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxybenzaldehyde with an appropriate amine under acidic conditions.
Coupling with Methylanilino Intermediate: The methoxyphenyl intermediate is then coupled with the 4-methylanilino intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Oxamide Formation: The final step involves the formation of the oxamide linkage through the reaction of the coupled intermediate with oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted oxamides and related compounds.
Scientific Research Applications
N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The presence of the methoxyphenyl and methylanilino groups allows for specific interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-[2-(4-chloroanilino)-2-oxoethyl]oxamide
- N’-(4-methoxyphenyl)-N-[2-(4-fluoroanilino)-2-oxoethyl]oxamide
- N’-(4-methoxyphenyl)-N-[2-(4-bromoanilino)-2-oxoethyl]oxamide
Uniqueness
N’-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide is unique due to the presence of the methylanilino group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylanilino)-2-oxoethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-3-5-13(6-4-12)20-16(22)11-19-17(23)18(24)21-14-7-9-15(25-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRNHWJGPHVKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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